Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorine atom, a methyl group, and a hydroxypropanoate moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as a catalyst and heating the mixture under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(5-methoxy-2-methylphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloro-2-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(5-iodo-2-methylphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more suitable for certain applications compared to its halogenated analogs .
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
WMDZWTBXYSXYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.